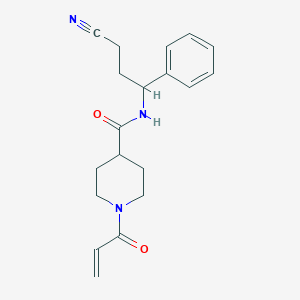
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has shown potential in various scientific research applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter in the central nervous system and plays a vital role in regulating neuronal activity. The inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have various biochemical and physiological effects.
作用機序
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase. This leads to an increase in GABA levels, which can have various effects on neuronal activity. GABA is an inhibitory neurotransmitter, and an increase in GABA levels can lead to a reduction in neuronal activity. This can result in anticonvulsant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
The increase in GABA levels resulting from the inhibition of GABA aminotransferase can have various biochemical and physiological effects. GABA is involved in the regulation of neuronal activity, and an increase in GABA levels can lead to a reduction in neuronal activity. This can result in anticonvulsant, anxiolytic, and antipsychotic effects. Additionally, GABA is involved in the regulation of dopamine release, and an increase in GABA levels can lead to a reduction in dopamine release. This can result in a reduction in drug-seeking behavior and addiction.
実験室実験の利点と制限
One advantage of using N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its potent inhibition of GABA aminotransferase, which can lead to a significant increase in GABA levels. Additionally, N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a low toxicity profile in animal studies. However, one limitation of using N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the development of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide as a treatment for epilepsy, anxiety, and addiction. Additionally, further studies could investigate the potential use of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Furthermore, future studies could investigate the mechanism of action of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide in more detail, including its effects on other neurotransmitters and neuronal pathways.
合成法
The synthesis of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 3-cyano-1-phenylpropene with piperidine-4-carboxylic acid followed by the addition of propionyl chloride. The resulting compound is then treated with hydroxylamine to yield N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide.
科学的研究の応用
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has shown potential in various scientific research applications. It has been studied as a potential treatment for epilepsy, anxiety, and addiction. In preclinical studies, N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been shown to reduce anxiety-like behavior in animal models. Additionally, N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
特性
IUPAC Name |
N-(3-cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-18(23)22-13-10-16(11-14-22)19(24)21-17(9-6-12-20)15-7-4-3-5-8-15/h2-5,7-8,16-17H,1,6,9-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUFLBOUDVRRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CCC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

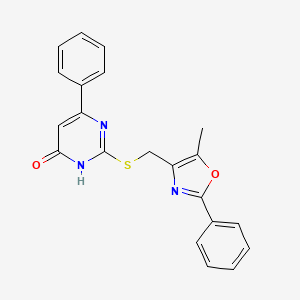
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)
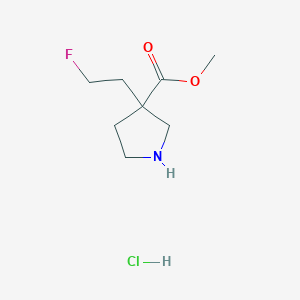
![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)
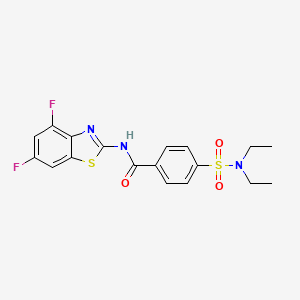
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2547142.png)
![1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2547143.png)
![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)
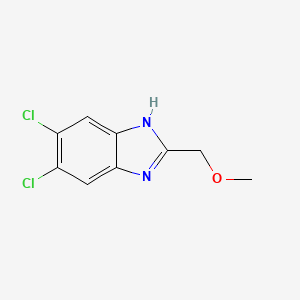
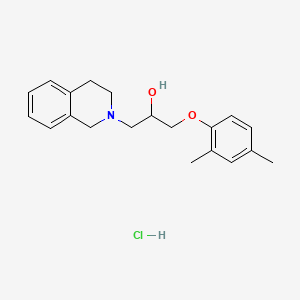
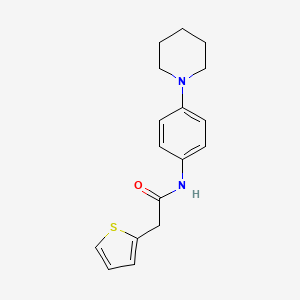
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)
![Imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2547152.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride](/img/structure/B2547156.png)